molecular formula C19H22FN3O3 B2957981 (4-(2-Fluorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone CAS No. 2034273-81-7

(4-(2-Fluorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone

Cat. No.: B2957981
CAS No.: 2034273-81-7
M. Wt: 359.401
InChI Key: UEPZJNKGGMUWCA-UHFFFAOYSA-N
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Description

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone (CAS: 2034273-81-7) is a piperazine-based methanone derivative featuring a 2-fluorophenyl group on the piperazine ring and a 2-(2-methoxyethoxy)pyridin-4-yl moiety. Its molecular weight is 371.4 g/mol, with structural complexity arising from the methoxyethoxy side chain and the fluorine atom on the phenyl ring.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[2-(2-methoxyethoxy)pyridin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-25-12-13-26-18-14-15(6-7-21-18)19(24)23-10-8-22(9-11-23)17-5-3-2-4-16(17)20/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPZJNKGGMUWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperazine moiety substituted with a fluorophenyl group and a methoxyethoxy-pyridine, which contributes to its biological activity. Its chemical formula is C19H24FN3O3C_{19}H_{24}FN_3O_3, with a molecular weight of approximately 359.41 g/mol.

1. Inhibition of Nucleoside Transporters

Research indicates that derivatives of this compound, particularly those resembling FPMINT , act as selective inhibitors of human equilibrative nucleoside transporters (ENTs). These transporters are crucial for the regulation of adenosine levels in tissues and play a significant role in cancer therapy. In vitro studies demonstrated that certain analogues of this compound selectively inhibit ENT2 over ENT1, suggesting potential applications in enhancing the efficacy of chemotherapeutic agents by modulating nucleotide availability .

2. Tyrosinase Inhibition

Another significant area of activity is the inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. Compounds related to this compound have shown promising results as competitive inhibitors of tyrosinase, with some derivatives achieving IC50 values as low as 0.18 µM, significantly outperforming traditional inhibitors like kojic acid . This property suggests potential applications in treating hyperpigmentation disorders.

3. Monoamine Oxidase Inhibition

Studies have also explored the compound's ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Certain derivatives exhibited potent inhibitory effects on MAO-B, with IC50 values reported as low as 0.013 µM, indicating their potential use in treating mood disorders and neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/TransporterIC50 Value (µM)Reference
Nucleoside Transport InhibitionENT2Not specified
Tyrosinase InhibitionTyrosinase0.18
MAO-B InhibitionMAO-B0.013

Detailed Findings

  • Nucleoside Transporters : A study evaluated various FPMINT analogues for their inhibitory effects on ENT1 and ENT2 using nucleoside transporter-deficient cells. The results indicated that modifications to the piperazine structure could enhance selectivity and potency against ENT2 .
  • Tyrosinase Activity : The antimelanogenic effects were assessed using B16F10 melanoma cells treated with various concentrations of tyrosinase inhibitors derived from the piperazine scaffold. The results showed a dose-dependent reduction in melanin production, confirming the efficacy of these compounds in reducing pigmentation .
  • Monoamine Oxidase Activity : The binding kinetics and interaction modes were explored through molecular docking simulations, revealing that specific substitutions on the piperazine ring significantly enhance MAO-B inhibition compared to other derivatives .

Comparison with Similar Compounds

Research Implications

  • Structure-Activity Relationships (SAR) : The 2-fluorophenyl group likely contributes to receptor binding specificity in CNS targets (e.g., serotonin/dopamine receptors), while the methoxyethoxy chain balances hydrophilicity for improved bioavailability.
  • Patent Trends: Piperazine-methanone derivatives are prevalent in kinase inhibitors and GPCR modulators, as seen in EP 1 808 168 B1 and EP 1 926 722 B1 .

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